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Compound of Interest

Compound Name:
Des(dimethylamino)hydroxyrizatrip

tan

CAS No.: 160194-39-8

Cat. No.: B1589140

Get Quote

A Comprehensive Analysis for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Foreword: This document provides an in-depth technical overview of 2-[5-(1H-1,2,4-Triazol-1-

ylmethyl)-1H-indol-3-yl]ethanol, a known impurity of the anti-migraine drug Rizatriptan,

identified under the CAS number 160194-39-8 and commonly referred to as Rizatriptan EP

Impurity F. The user-provided name "Des(dimethylamino)hydroxyrizatriptan" appears to be

a descriptive misnomer, as the official chemical name and structure do not contain a hydroxyl

group in place of the dimethylamino group on the ethylamine side chain of Rizatriptan. Instead,

this impurity is characterized by the replacement of the dimethylaminoethyl side chain with a

hydroxyethyl group. This guide is intended for researchers, scientists, and professionals in drug

development, offering a detailed exploration of its chemical properties, potential synthesis,

analytical characterization, and its significance as a pharmaceutical impurity.
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Compound Identification and Physicochemical
Properties
Rizatriptan EP Impurity F is a critical reference standard in the quality control of Rizatriptan

manufacturing.[1] Its accurate identification and quantification are essential to ensure the safety

and efficacy of the final drug product.

Property Value Source

CAS Number 160194-39-8 [1][2]

IUPAC Name
2-[5-(1H-1,2,4-Triazol-1-

ylmethyl)-1H-indol-3-yl]ethanol
[3]

Synonyms

Rizatriptan EP Impurity F, 2-(5-

((1H-1,2,4-Triazol-1-

yl)methyl)-1H-indol-3-yl)ethan-

1-ol

[1][2]

Molecular Formula C13H14N4O [3]

Molecular Weight 242.28 g/mol [3]

Appearance
Likely a white to off-white solid

(inferred)

Storage 2-8°C Refrigerator [2]

Potential Synthesis Pathways
While specific synthesis routes for Rizatriptan EP Impurity F are not extensively published, a

plausible pathway can be inferred from established methods for synthesizing indole derivatives

and the known synthesis of Rizatriptan itself.[4][5] The core of the synthesis would involve the

construction of the substituted indole ring followed by the introduction of the hydroxyethyl group

at the C3 position.

A logical retrosynthetic analysis suggests two primary approaches:

2.1. Fischer Indole Synthesis Approach
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This classic method for indole synthesis can be adapted to produce the tryptophol core of the

impurity.[6]

4-((1H-1,2,4-triazol-1-yl)methyl)phenylhydrazine

Rizatriptan EP Impurity F

Condensation & Cyclization

4-Hydroxybutanal Acid Catalyst (e.g., H2SO4)

Click to download full resolution via product page

Caption: Fischer Indole Synthesis for Rizatriptan EP Impurity F.

Experimental Rationale:

Hydrazine Formation: The synthesis would commence with the appropriate substituted

phenylhydrazine, in this case, 4-((1H-1,2,4-triazol-1-yl)methyl)phenylhydrazine. This

intermediate is a known precursor in some Rizatriptan synthesis routes.[7]

Condensation: The phenylhydrazine is reacted with a suitable carbonyl compound, 4-

hydroxybutanal, to form a phenylhydrazone.

Cyclization: The resulting phenylhydrazone undergoes acid-catalyzed cyclization, followed

by aromatization, to yield the desired indole ring with the hydroxyethyl side chain at the C3

position.

2.2. Indole Alkylation/Functionalization Approach

An alternative strategy involves starting with a pre-formed indole ring and introducing the

necessary substituents.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.iosrjournals.org/iosr-jac/papers/Vol4-issue5/B0450305.pdf
https://www.benchchem.com/product/b1589140/docs?utm_src=pdf-body-img#technical-guide-rizatriptan-ep-impurity-f-cas-160194-39-8
https://patents.google.com/patent/CN115417859B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589140?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pathway A Pathway B

5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole

Grignard Reaction

Ethylene Oxide

Rizatriptan EP Impurity F

5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indole-3-carbaldehyde

Wittig Reaction

1. Wittig Reagent

Reduction (e.g., NaBH4)

Hydroboration-Oxidation

2. Hydroboration

Rizatriptan EP Impurity F

Click to download full resolution via product page

Caption: Alternative synthetic strategies for Rizatriptan EP Impurity F.

Experimental Rationale:

Pathway A (Direct Alkylation): This involves the reaction of the magnesium salt of 5-((1H-

1,2,4-triazol-1-yl)methyl)-1H-indole with ethylene oxide. This approach directly introduces the

hydroxyethyl group at the C3 position.

Pathway B (Functional Group Interconversion): This multi-step approach starts with a C3-

functionalized indole. A Wittig reaction on the corresponding aldehyde would introduce a

vinyl group, which can then be converted to a primary alcohol via hydroboration-oxidation.

Analytical Characterization and Quality Control
As a known impurity, the development of robust analytical methods for the detection and

quantification of Rizatriptan EP Impurity F is paramount. High-Performance Liquid
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Chromatography (HPLC) is the most common technique for analyzing Rizatriptan and its

related substances.[8][9]

3.1. Proposed HPLC Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method, similar to those used for

Rizatriptan benzoate, would be suitable.[10]

Parameter Recommended Condition Rationale

Column
C18 (e.g., 250 mm x 4.6 mm, 5

µm)

Provides good separation for

polar and non-polar

compounds.

Mobile Phase

Gradient of aqueous buffer

(e.g., phosphate buffer, pH 3.5-

5.0) and an organic modifier

(e.g., methanol or acetonitrile)

Allows for the elution of

compounds with a range of

polarities.[9]

Flow Rate 1.0 mL/min
A standard flow rate for

analytical HPLC.

Detection UV at 225 nm or 280 nm

Rizatriptan and its indole-

containing impurities have

strong UV absorbance in this

range.[8][9]

Column Temperature
Ambient or controlled at 25-

30°C

Ensures reproducible retention

times.

3.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit

for its intended purpose.[11] Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other

components, including the active pharmaceutical ingredient (API), other impurities, and

degradation products. This is often demonstrated through forced degradation studies.[9]
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Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that

can be detected and quantified with acceptable precision and accuracy, respectively.

Formation and Degradation
Rizatriptan EP Impurity F can be formed during the synthesis of Rizatriptan or as a degradation

product. Forced degradation studies on Rizatriptan benzoate have shown that it is susceptible

to degradation under acidic and oxidative conditions.[10] While the primary degradation

pathways often involve the dimethylamino group, the formation of a tryptophol derivative is

plausible under certain conditions.

Rizatriptan Synthesis Intermediate

Incomplete Reaction or Side Reaction

Rizatriptan EP Impurity F

Rizatriptan

Stress Conditions (e.g., Acid, Oxidation)

Click to download full resolution via product page

Caption: Potential formation pathways of Rizatriptan EP Impurity F.

Pharmacological and Toxicological Significance
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As a pharmaceutical impurity, Rizatriptan EP Impurity F is not expected to have therapeutic

benefits. The primary concern is its potential toxicity. According to ICH guidelines, impurities in

new drug substances must be identified and qualified.[12]

5.1. Inferred Pharmacological Activity

Rizatriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors.[13] The

dimethylaminoethyl side chain is crucial for this activity. The replacement of this group with a

hydroxyethyl group in Rizatriptan EP Impurity F is likely to significantly reduce or eliminate its

affinity for these receptors. However, without specific pharmacological data, this remains a well-

founded assumption based on structure-activity relationships of triptans.

5.2. Toxicological Considerations

The toxicological profile of Rizatriptan EP Impurity F has not been publicly documented.

Regulatory bodies like the FDA and EMA require that impurities above a certain threshold be

evaluated for safety.[14] This often involves a battery of genotoxicity and general toxicity

studies.[15] Given the structural similarity to the parent drug, a key consideration would be

whether this impurity shares any of the known toxicological pathways of Rizatriptan or

introduces new ones. The primary metabolism of Rizatriptan occurs via monoamine oxidase-A

(MAO-A).[16] The hydroxyethyl group of the impurity would likely be metabolized through

different pathways, such as oxidation to the corresponding carboxylic acid or conjugation.

Conclusion
Rizatriptan EP Impurity F (CAS 160194-39-8) is a significant related substance in the

manufacturing of Rizatriptan. A thorough understanding of its chemical properties, potential

synthetic origins, and appropriate analytical control strategies is essential for ensuring the

quality, safety, and regulatory compliance of the final drug product. While direct

pharmacological and toxicological data are scarce, its potential impact can be inferred from its

structure and the established knowledge of the parent drug, Rizatriptan. This guide provides a

foundational framework for researchers and drug development professionals to address the

challenges associated with this impurity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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